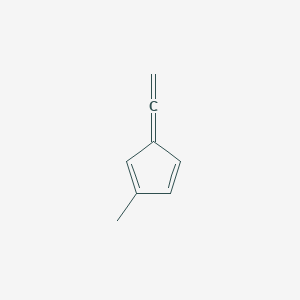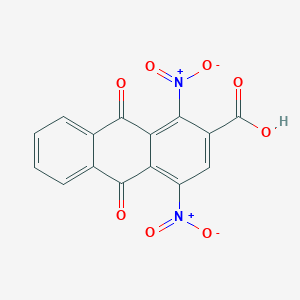
7-Methyloct-6-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyloct-6-ene-2,5-dione is an organic compound with a unique structure that includes both a double bond and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloct-6-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-4-methyloct-6-en-3-one with specific reagents under controlled conditions . The reaction typically requires the use of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of other reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyloct-6-ene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Methyloct-6-ene-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its biological activity could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Methyloct-6-ene-2,5-dione involves its ability to participate in various chemical reactions due to the presence of the double bond and carbonyl groups. These functional groups allow the compound to act as both an electrophile and a nucleophile in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Methyloct-6-ene-2,5-dione include:
- 4-Methyloct-6-ene-3,5-dione
- 5-Hydroxy-4-methyloct-6-en-3-one
Eigenschaften
CAS-Nummer |
63297-56-3 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
7-methyloct-6-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-9(11)5-4-8(3)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
TXGWLXQVXZHSKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)CCC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)




![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)







